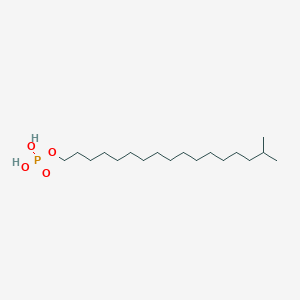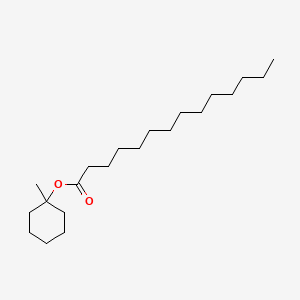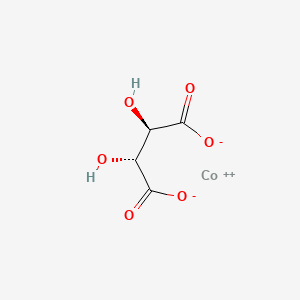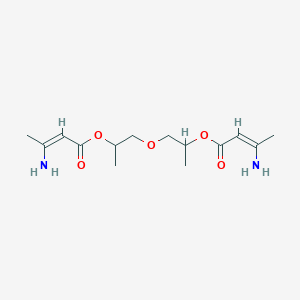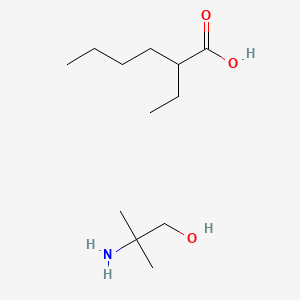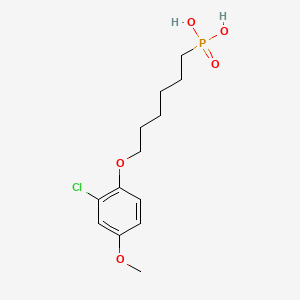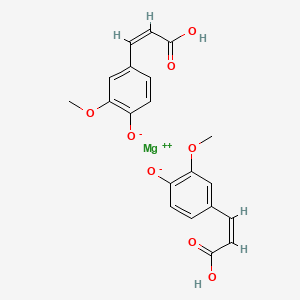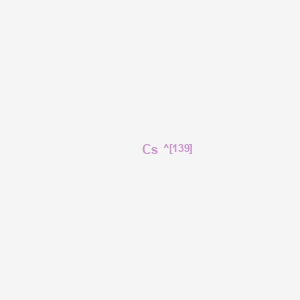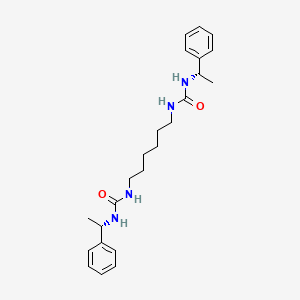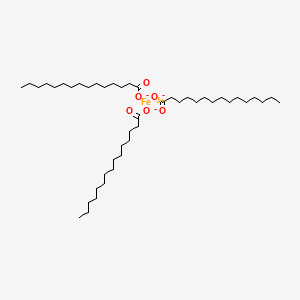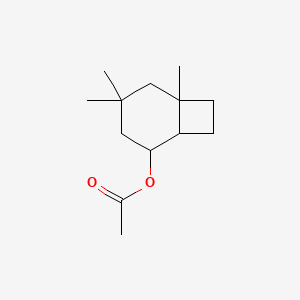
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate is a chemical compound with the molecular formula C₁₂H₂₀O₂. It is known for its unique bicyclic structure, which includes a fused ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as cyclohexanone and isobutene.
Cyclization Reaction: The key step involves a cyclization reaction to form the bicyclic ring system. This can be achieved through a Diels-Alder reaction, where cyclohexanone reacts with isobutene under specific conditions.
Acetylation: The final step involves the acetylation of the bicyclic intermediate to form this compound. This is typically done using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the bicyclic core structure.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as distillation or crystallization to ensure high purity.
化学反应分析
Types of Reactions
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
作用机制
The mechanism of action of 4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl alcohol: This compound is similar in structure but contains an alcohol group instead of an acetate group.
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl ketone: This compound has a ketone group instead of an acetate group.
Uniqueness
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate is unique due to its acetate functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where the acetate group is advantageous.
属性
CAS 编号 |
94022-62-5 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
(4,4,6-trimethyl-2-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C13H22O2/c1-9(14)15-11-7-12(2,3)8-13(4)6-5-10(11)13/h10-11H,5-8H2,1-4H3 |
InChI 键 |
LYEOSMYGBISMGN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CC(CC2(C1CC2)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



